molecular formula C40H38ClNO5 B602097 Levocloperastine fendizoate CAS No. 220329-19-1

Levocloperastine fendizoate

货号 B602097
CAS 编号: 220329-19-1
分子量: 648.19
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levocloperastine fendizoate is a generic medicine . It is an antitussive agent that acts both centrally, on the bulbar cough center, and peripherally, on the cough receptors in the tracheobronchial tree . It is used for the treatment of a dry cough .


Synthesis Analysis

The synthesis of Levocloperastine fendizoate involves a nucleophilic substitution reaction on 4-chlorobenzhydrol and 2-chloroethanol in a benzene organic solvent to obtain an intermediate product. This intermediate product then reacts with piperidine to obtain racemic cloperastine. The racemic cloperastine is then resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine. Finally, a salt forming reaction is carried out on the levo cloperastine and a fendizoic acid to obtain levo cloperastine fendizoate .


Molecular Structure Analysis

The molecular formula of Levocloperastine fendizoate is C20H24ClNO.C20H14O4 .


Chemical Reactions Analysis

Levocloperastine fendizoate has been analyzed for the presence of five organic volatile impurities (methanol, ethanol, dichloromethane, toluene, and benzene) using headspace gas chromatography .

科学研究应用

  • Crystal Structure Analysis : Zhou, Min, Yu, Kaibei, Hu, Hong-gang, Li, Feng, Long, Yuan-de (2011) investigated the crystal structure of Levocloperastine fendizoate, determining its absolute configuration using single-crystal X-ray diffraction. They concluded that the compound has an R(rectus) configuration of its chiral carbon atom (Zhou et al., 2011).

  • Spectrophotometric Method for Detection : Jain, Umekar, Lohiya (2011) developed a spectrophotometric method for detecting Levocloperastine fendizoate in bulk drug and pharmaceutical formulations. Their method showed high sensitivity and specificity, making it suitable for analytical purposes in pharmaceutical industries (Jain, Umekar, & Lohiya, 2011).

  • Therapeutic Use as an Antitussive Agent : Aliprandi, Cima, Carrara (2002) highlighted Levocloperastine's therapeutic use as an antitussive agent, noting its dual mechanism of action on both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree. It was well tolerated in clinical trials and showed efficacy in reducing cough intensity and frequency (Aliprandi, Cima, & Carrara, 2002).

  • Efficacy and Safety in Dry Cough Treatment : Satish, Sholapuri, Niranjane, Garg (2018) conducted a study on the effectiveness and safety of Levocloperastine in treating dry cough. They found significant reductions in cough severity and frequency, with no adverse drug reactions reported, indicating its effectiveness and safety in cough management (Satish, Sholapuri, Niranjane, & Garg, 2018).

  • Comparative Efficacy in Chronic Nonproductive Cough : Aliprandi, Castelli, Bernorio, Dell'Abate, Carrara (2004) compared Levocloperastine's efficacy with other standard antitussive agents in treating chronic nonproductive cough. They found that Levocloperastine was more effective or comparably efficacious with a faster onset of action and improved tolerability (Aliprandi, Castelli, Bernorio, Dell'Abate, & Carrara, 2004).

安全和危害

Levocloperastine fendizoate may cause side effects such as nausea, drowsiness, dizziness, dryness in the mouth, fainting, fatigue, headache, sleepiness, gastrointestinal disturbance, confusion, numbness . It is not recommended for use in pregnancy due to the risk of harmful effects on the fetus . It is also not recommended for use in breastfeeding . It should not be administered to patients with chronic cough or where cough is accompanied by excessive secretions .

未来方向

Levocloperastine fendizoate represents an effective alternative to currently used antitussive agents with the added advantage of faster onset of action and improved tolerability in all patient groups . It is usually taken for a short time, until the symptoms clear up .

属性

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levocloperastine fendizoate

CAS RN

220329-19-1
Record name Levocloperastine fendizoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOCLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
周敏, 郁开北, 胡洪刚, 李锋, 龙远德 - 结构化学, 2011 - researchgate.net
… to guide the preparation and synthesis of levocloperastine fendizoate. Surprisingly, the absolute configuration of the chiral carbon atom of levocloperastine fendizoate is R(rectus) based …
Number of citations: 2 www.researchgate.net
NA Jain, MJ Umekar, RT Lohiya - Asian Journal of Research in …, 2011 - indianjournals.com
… the levocloperastine fendizoate in suspension formulation. The suspension equivalent to 25mg of levocloperastine fendizoate … and amount of levocloperastine fendizoate was calculated …
Number of citations: 1 www.indianjournals.com
P Aliprandi, L Cima, M Carrara - Clinical drug investigation, 2002 - Springer
… After administration of 10ml of oral suspension containing levocloperastine fendizoate 70.8mg (corresponding to 40mg of the chlorhydrate salt and 36mg of the active principle) or the …
Number of citations: 15 link.springer.com
ZA Nasr, MM Soliman, EH Mohamed… - Acta …, 2021 - akjournals.com
… Levocloperastine fendizoate, dextromethorphan hydrobromide and dexamethasone alone or in combination with antihistamines as chlorphenamine maleate are effective components …
Number of citations: 6 akjournals.com
K Mohanraj, K Deshpande, P Pathak, V Joshi… - Journal of Inclusion …, 2022 - Springer
… Levocloperastine fendizoate syrup (brand name: Zerotuss) manufactured by Precise Chemipharma Pvt. Ltd., was used for assay studies. Sulfated β-cyclodextrin sodium salt (degree of …
Number of citations: 1 link.springer.com
K Deshpande, P Pathak, V Joshi, K Mohanraj - 2020 - chemrxiv.org
… Levocloperastine fendizoate syrup (brand name: Zerotuss) manufactured by Precise Chemipharma Pvt. Ltd., was used for assay studies. Sulfated beta-cyclodextrin sodium salt (degree …
Number of citations: 5 chemrxiv.org
A rights are reserved by Md, Y Hussain - academia.edu
Cardiovascular diseases have become a major cause of morbidity and mortality globally. A prospective observational study was carried out in an inpatient department of cardiology in a …
Number of citations: 0 www.academia.edu
BR NamGoong, HS Sohn, KE Choi… - Korean Journal of …, 2012 - koreascience.kr
This study was to determine the inappropriate drug use in pediatric outpatients who received 2 or more prescriptions on the same day. Retrospective drug utilization reviews (DURs) …
Number of citations: 3 koreascience.kr
A Ravi, A Chatterjee, R Sharma, S Gaur… - Research Journal of …, 2020 - indianjournals.com
In the current work a UV-Visible spectroscopical technique having simplicity, sensitivity, rapidness, preciseness and accuracy has been developed and validated for quantification of …
Number of citations: 1 www.indianjournals.com
K Moulaee, MR Ganjali, P Norouzi… - DARU Journal of …, 2020 - Springer
Background Chlorpheniramine (CPA), thanks to its relatively lower side effects, is a widely prescribed medicine for alleviating allergic symptoms as well as some medical emergencies. …
Number of citations: 4 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。